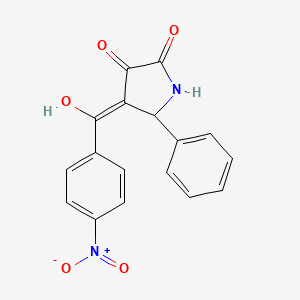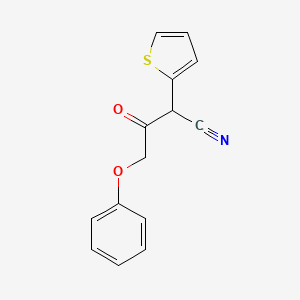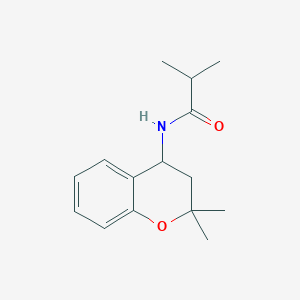
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as NBDHEX, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of 3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells, inflammation, and angiogenesis. This compound has been found to inhibit the activity of various enzymes such as hexokinase and lactate dehydrogenase, which are involved in the metabolism of cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-angiogenic properties in various preclinical studies. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and block the activity of VEGFR2.
实验室实验的优点和局限性
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. This compound is readily available and can be synthesized using a simple procedure. In addition, this compound exhibits potent and specific inhibitory activity against various targets, making it a valuable tool for studying the mechanisms involved in cancer, inflammation, and angiogenesis.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound has been found to exhibit poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has been shown to exhibit cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
未来方向
There are several future directions for the development and application of 3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the efficacy and safety of this compound in clinical trials.
Another potential area of research is the identification of new targets and signaling pathways that can be targeted by this compound. This can help to expand the therapeutic applications of this compound and improve its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that exhibits potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and angiogenesis. While there are some limitations associated with the use of this compound in lab experiments, there are also several future directions for the development and application of this compound that can help to improve its efficacy and expand its therapeutic applications.
合成方法
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step procedure that involves the reaction of 4-nitrobenzoyl chloride with 3-hydroxy-5-phenyl-2H-pyrrol-2-one in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product.
科学研究应用
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and angiogenesis. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Inflammation is a complex biological response that is involved in the pathogenesis of various diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Angiogenesis is a process by which new blood vessels are formed from pre-existing ones. This process plays a critical role in the growth and metastasis of cancer cells. This compound has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor receptor 2 (VEGFR2).
属性
IUPAC Name |
(4Z)-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15(11-6-8-12(9-7-11)19(23)24)13-14(18-17(22)16(13)21)10-4-2-1-3-5-10/h1-9,14,20H,(H,18,22)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXVTACANCUNQN-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-imidazol-2-yl}-1-phenylvinyl benzoate](/img/structure/B5354312.png)

![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5354323.png)
![5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5354328.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5354332.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5354355.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)

![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isopropylbenzamide](/img/structure/B5354381.png)
methanol](/img/structure/B5354383.png)
